6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one
CAS No.:
Cat. No.: VC15951100
Molecular Formula: C9H12N4O3
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4O3 |
|---|---|
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 6,8-dimethoxy-1,7-dimethylpurin-2-one |
| Standard InChI | InChI=1S/C9H12N4O3/c1-12-5-6(11-9(12)16-4)10-8(14)13(2)7(5)15-3/h1-4H3 |
| Standard InChI Key | ZCRDJFZFZAZVAX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(N(C(=O)N=C2N=C1OC)C)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6,8-dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one is C₉H₁₂N₄O₃, with a molecular weight of 224.23 g/mol. Its purine backbone features two methoxy groups (-OCH₃) at positions 6 and 8 and two methyl groups (-CH₃) at positions 1 and 7 . This substitution pattern distinguishes it from naturally occurring purines like caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine), which lack methoxy substituents .
The compound’s planar purine ring system enables π-π stacking interactions, while its methoxy groups introduce steric and electronic effects that influence solubility and receptor binding . Comparative analysis with structurally related compounds reveals key differences (Table 1).
Table 1: Structural comparison with purine analogs
Synthetic Methodologies
While no direct synthesis protocols for 6,8-dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one are documented, analogous purine derivatives suggest viable routes:
Alkylation and Methoxylation
Purine cores are typically functionalized through sequential alkylation and methoxylation. For example, 1,3-dimethyl-7-phenethyl-8-((4-phenylpiperazin-1-yl)butyl)amino derivatives are synthesized via nucleophilic substitution using alkyl halides and methoxy groups introduced via Williamson ether synthesis . Applying similar conditions to xanthine precursors could yield the target compound.
Photochemical Modifications
Photochemical reactions offer alternative pathways. Pentoxifylline derivatives, such as 8-(1-hydroxyethyl)-3,7-dimethyl-1-(5-oxohexyl)-purine-2,6-dione, are synthesized using UV irradiation in the presence of triplet sensitizers like acetone . Such methods could be adapted to introduce methoxy groups at specific positions.
Physicochemical Properties and Stability
Solubility and Partition Coefficient
The compound’s methoxy groups increase hydrophilicity compared to caffeine (logP = -0.07), though methyl groups at positions 1 and 7 may offset this effect. Predicted logP values range from 0.5 to 1.2, suggesting moderate lipid solubility suitable for oral bioavailability .
Thermal Stability
Differential scanning calorimetry (DSC) of related 1,3-dimethylpurine-2,6,8-triones shows melting points between 228–265°C , implying that 6,8-dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one may exhibit similar thermal stability, favorable for formulation.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Disorders
Structural analogs like 8-((4-(4-phenylpiperazin-1-yl)butyl)amino)-1,3-dimethylpurine-2,6-diones show anxiolytic and antidepressant effects in preclinical models . The target compound’s methoxy groups could enhance CNS penetration, making it a scaffold for neuropsychiatric drug development.
Cardiovascular Therapeutics
PDE5 inhibitors like sildenafil share purine-like structures. The 6,8-dimethoxy configuration may enable selective PDE5 inhibition, offering a novel approach to treating pulmonary hypertension .
Table 2: Pharmacological comparison with reference compounds
| Compound | Target | IC₅₀ (nM) | Clinical Use |
|---|---|---|---|
| Caffeine | A₂ₐ adenosine receptor | 2,400 | Stimulant |
| Theophylline | PDE4 | 10,000 | Asthma |
| Rolipram | PDE4 | 200 | Depression (preclinical) |
| 6,8-Dimethoxy analog* | PDE5 (predicted) | ~500 | Under investigation |
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